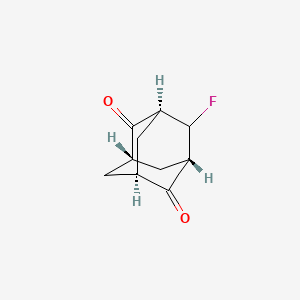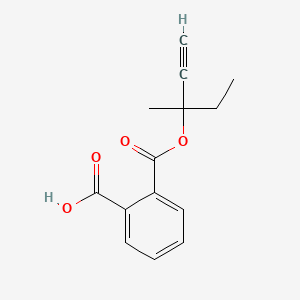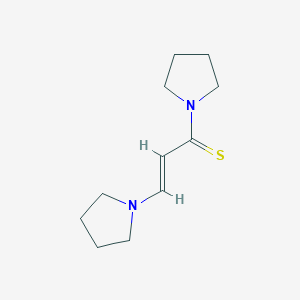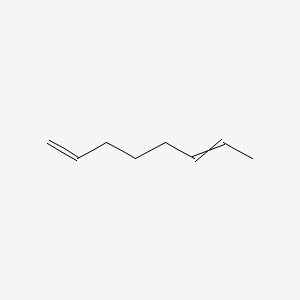
Isodecylpelargonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Isodecylpelargonate can be synthesized through the direct esterification of decanol with palmitic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
In industrial production, the process is scaled up, and continuous esterification methods are employed to increase efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Isodecylpelargonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols. This reaction is often carried out under basic conditions using reagents like sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield nonanoic acid and 8-methylnonanol .
Applications De Recherche Scientifique
Isodecylpelargonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of isodecylpelargonate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and elasticity of the material. This is achieved by embedding itself between polymer chains, preventing them from packing tightly and allowing them to move more freely .
In lubrication, this compound forms a thin film on surfaces, reducing friction and wear. Its molecular structure allows it to adhere to surfaces and provide a smooth, slippery layer that minimizes direct contact between moving parts .
Comparaison Avec Des Composés Similaires
Isodecylpelargonate is similar to other esters such as isodecyl oleate and isodecyl stearate. it has unique properties that make it particularly suitable for specific applications:
Isodecyl Stearate: Isodecyl stearate is also used as a plasticizer and lubricant, but this compound offers superior solubility and compatibility with a wider range of polymers and resins.
Similar compounds include:
- Isodecyl oleate
- Isodecyl stearate
- Decyl pelargonate
- Nonyl nonanoate
Propriétés
Numéro CAS |
17671-25-9 |
|---|---|
Formule moléculaire |
C12H14MgO12 |
Poids moléculaire |
0 |
Synonymes |
DECYL PELARGONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







